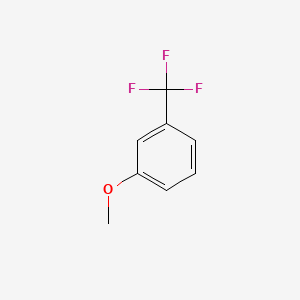

3-(Trifluoromethyl)anisole

Description

Properties

IUPAC Name |

1-methoxy-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-12-7-4-2-3-6(5-7)8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHONYVFDZSPELQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196498 | |

| Record name | 3-(Trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454-90-0 | |

| Record name | 1-Methoxy-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=454-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)anisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 454-90-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trifluoromethyl)anisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes

The preparation of 3-(trifluoromethyl)anisole can be achieved through several synthetic methods. The most common methods include:

Electrophilic Aromatic Substitution : This method involves the introduction of a trifluoromethyl group onto anisole using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts. The reaction typically requires a catalyst and is performed under controlled conditions to ensure regioselectivity.

Reaction with Trifluoromethylmagnesium Bromide : Anisole can react with trifluoromethylmagnesium bromide in anhydrous tetrahydrofuran (THF). The reaction is conducted under an inert atmosphere, followed by acid workup to yield the desired product.

Mizoroki-Heck Coupling : A more advanced method involves a Mizoroki-Heck cross-coupling reaction where 3-bromoanisole reacts with a suitable trifluoromethyl source in the presence of a palladium catalyst, leading to the formation of this compound.

Industrial Production Methods

In industrial settings, the synthesis often involves larger scale reactions that optimize yield and purity. A typical industrial method includes:

- Use of Bis(pinacolato)diboron and Iridium Catalysts : This method employs bis(pinacolato)diboron, iridium catalysts, and sodium methoxide under elevated temperatures (around 90°C). The reaction is conducted over extended periods (up to 96 hours) to ensure complete conversion and high yield.

Reaction Conditions

The following table summarizes key reaction conditions for various preparation methods of this compound:

| Method | Reagents/Conditions | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| Trifluoromethylation of Anisole | Trifluoromethyl iodide, catalyst | Varies | Varies | High |

| Trifluoromethylmagnesium Bromide | Anisole, THF, inert atmosphere | 60-80 | Several hours | Moderate to High |

| Mizoroki-Heck Coupling | 3-Bromoanisole, palladium catalyst | Varies | Varies | High |

| Industrial Method | Bis(pinacolato)diboron, iridium catalyst | ~90 | Up to 96 h | Very High |

Mechanistic Insights

The mechanism of action for the synthesis of this compound typically involves:

Nucleophilic Attack : In electrophilic aromatic substitution, the nucleophile attacks the aromatic ring facilitated by the electron-withdrawing properties of the trifluoromethyl group.

Formation of Intermediates : During reactions involving organometallic reagents like trifluoromethylmagnesium bromide, intermediates are formed that are subsequently hydrolyzed or treated with acid to yield the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)anisole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding trifluoromethylated phenols.

Reduction: Reduction reactions can convert it into trifluoromethylated anilines.

Substitution: It participates in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents such as nitric acid for nitration and halogens (chlorine, bromine) for halogenation are employed.

Major Products Formed:

Oxidation: Trifluoromethylated phenols.

Reduction: Trifluoromethylated anilines.

Substitution: Nitro and halogenated derivatives of this compound.

Scientific Research Applications

3-(Trifluoromethyl)anisole is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)anisole involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to enzymes and receptors. The trifluoromethyl group can also stabilize reactive intermediates, making the compound a valuable tool in various chemical reactions .

Comparison with Similar Compounds

Physicochemical Properties

The trifluoromethyl group significantly alters physicochemical behavior compared to non-fluorinated analogs. A comparative analysis is provided below:

Key Findings :

- Lipophilicity : The -CF₃ group increases log D by ~1 unit compared to anisole, enhancing membrane affinity but reducing aqueous solubility .

- Permeability : Despite higher lipophilicity, trifluoroanisoles exhibit lower passive permeability than anisole, likely due to increased molecular volume and reduced hydrogen-bonding capacity .

- Metabolic Stability : Difluoroanisoles (PhOCF₂H) show superior metabolic stability over trifluoroanisoles, making them more attractive for drug design .

Environmental Behavior

Data from groundwater contamination studies in Catalonia (2016):

Insights :

- The phenol derivative dominates contamination profiles due to its industrial use and stability .

- This compound may form via biomethylation of 3-(Trifluoromethyl)phenol in water systems .

Stability and Metabolic Pathways

- Photostability: Trifluoroanisoles resist UV degradation better than halophenols due to the electron-withdrawing -CF₃ group .

- Metabolism: Cytochrome P450 enzymes demethylate trifluoroanisoles to phenols, but difluoro analogs exhibit slower oxidation rates .

Biological Activity

3-(Trifluoromethyl)anisole (TFMA), a compound characterized by the presence of a trifluoromethyl group attached to an anisole structure, has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biochemical properties, mechanisms of action, and implications for health and environmental safety.

- Chemical Formula : CHFO

- Molecular Weight : 192.14 g/mol

- CAS Number : 96691

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of organic compounds, which may influence their biological interactions.

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily through its interactions with cellular components and metabolic pathways.

1. Enzyme Interaction

TFMA has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to either inhibition or activation of these enzymes, affecting the metabolism of other substrates. For instance, studies have indicated that TFMA can inhibit specific cytochrome P450 isoforms, potentially altering the pharmacokinetics of co-administered drugs .

2. Cellular Effects

Research indicates that TFMA influences several cellular signaling pathways. It has been observed to modulate gene expression by impacting transcription factors involved in inflammation and cell proliferation, such as NF-κB and AP-1. This modulation can lead to altered cellular responses in various physiological contexts.

Toxicological Profile

The toxicological effects of TFMA have been evaluated in both in vitro and in vivo studies. At low doses, it may exhibit minimal toxicity; however, higher concentrations have been associated with hepatotoxicity and nephrotoxicity. The compound's safety profile is critical for its application in pharmaceuticals and other industries.

1. Odor Incidents

In a notable incident in Catalonia, Spain, 3-(trifluoromethyl)phenol (a related compound) was identified as responsible for malodorous episodes in drinking water supplies. Concentrations of up to 17,000 ng/L were reported, with sensory analysis linking the compound to adverse health effects such as nausea . While this study focused on phenol derivatives, it highlights the environmental impact and public health concerns associated with trifluoromethyl-substituted compounds.

2. Antimicrobial Properties

Studies have explored the antimicrobial potential of TFMA against various pathogens. The trifluoromethyl group enhances its efficacy against certain bacteria and fungi by affecting membrane integrity and function. These findings suggest potential applications in developing new antimicrobial agents.

Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific cytochrome P450 enzymes affecting drug metabolism |

| Cell Signaling Modulation | Alters gene expression related to inflammation and proliferation via transcription factors |

| Toxicity | Exhibits hepatotoxicity and nephrotoxicity at higher doses |

| Antimicrobial Effects | Potential efficacy against bacterial and fungal pathogens due to enhanced membrane interaction |

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing 3-(Trifluoromethyl)anisole, and what key reaction parameters influence yield?

- Methodological Answer : The compound is commonly synthesized via nucleophilic aromatic substitution or methylation of 3-(trifluoromethyl)phenol. A typical protocol involves reacting 3-(trifluoromethyl)phenol with methyl iodide in the presence of a base (e.g., K₂CO₃) in anhydrous THF or DMF at 60–80°C for 12–24 hours. Reaction progress is monitored by TLC, and yields (~70–90%) depend on solvent polarity, base strength, and exclusion of moisture. Post-reaction, triethylamine is used to neutralize HCl byproducts, followed by column chromatography for purification .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Detects the trifluoromethyl group at ~δ -60 ppm, confirming its electronic environment .

- GC-MS : Verifies molecular weight (m/z 176.14) and purity (>99%) .

- Refractive Index : n²⁰D ≈ 1.44–1.45, consistent with liquid-state fluorinated aromatics .

- Melting Point : Not applicable (liquid at RT), but derivatives (e.g., crystalline Schiff bases) use m.p. data for structural validation .

Q. What are the critical safety considerations when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Nitrile gloves, chemical-resistant goggles, and flame-resistant lab coats are mandatory due to flammability (flash point: 67°C) .

- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: Not established; treat as hazardous).

- Waste Management : Collect fluorinated waste separately and dispose via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the regioselectivity of electrophilic aromatic substitution in this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions. The trifluoromethyl group (-CF₃) withdraws electron density via inductive effects, directing electrophiles to the para position relative to the methoxy (-OCH₃) group. Experimental validation via nitration or halogenation reactions shows >80% para-substitution, aligning with computational predictions .

Q. What methodologies resolve discrepancies in spectroscopic data when synthesizing novel this compound analogs?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves connectivity ambiguities in crowded aromatic regions .

- High-Resolution Mass Spectrometry (HRMS) : Distinguishes between isobaric fragments (e.g., m/z 176.14 vs. 176.12 for C₈H₇F₃O⁺) .

- X-ray Crystallography : Provides definitive proof of structure for crystalline derivatives, resolving conflicts in NOESY or IR data .

Q. How does solvent polarity impact the reaction kinetics of this compound in nucleophilic substitution reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, ε = 36.7) stabilize charged intermediates, accelerating SNAr reactions. Kinetic studies using UV-Vis spectroscopy show a 3x rate increase in DMF vs. toluene. Solvent polarity parameters (e.g., Kamlet-Taft β) correlate with rate constants, guiding solvent selection for optimizing kobs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.